molecular formula C16H14F2OS B1324880 3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-81-2

3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324880
CAS No.: 898781-81-2
M. Wt: 292.3 g/mol
InChI Key: NZADLCGCVJHJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol. This compound has garnered significant interest from researchers due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the core structure, followed by the introduction of the fluorine and thiomethyl groups. The exact synthetic route can vary, but common methods include:

    Halogenation: Introduction of fluorine atoms into the aromatic ring.

    Thiomethylation: Addition of a thiomethyl group to the phenyl ring.

    Propiophenone Formation: Formation of the propiophenone structure through various organic reactions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone
  • 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone
  • 3’,5’-Difluoro-3-(4-chlorophenyl)propiophenone

Uniqueness

3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and thiomethyl groups, which impart distinct physical and chemical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADLCGCVJHJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644403
Record name 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-81-2
Record name 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.